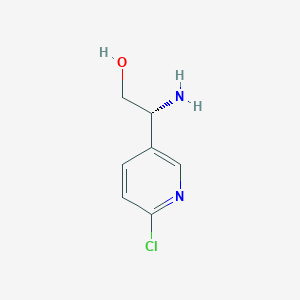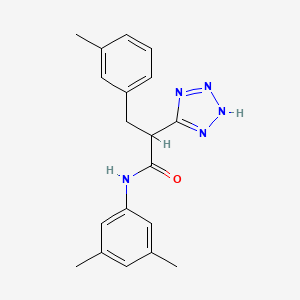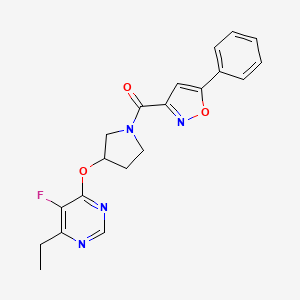![molecular formula C25H21NO4 B2846204 3-Benzoyl-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 904433-87-0](/img/structure/B2846204.png)
3-Benzoyl-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-Benzoyl-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one” is a complex organic molecule. It contains a quinoline backbone, which is a type of nitrogen-containing heterocycle . The molecule also contains methoxy groups (-OCH3) and a benzoyl group (C6H5CO-), which are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the quinoline ring and the various substituents. The quinoline ring is aromatic and planar, while the methoxy and benzoyl groups could introduce some steric hindrance .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the methoxy groups could be demethylated under certain conditions . The benzoyl group could potentially undergo reactions typical of carbonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar methoxy and carbonyl groups could influence its solubility . The compound’s melting and boiling points would depend on factors like its molecular weight and the strength of intermolecular forces .Wissenschaftliche Forschungsanwendungen
Tubulin Polymerization Inhibition
Research has identified compounds with structures related to 3-Benzoyl-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one as potent inhibitors of tubulin polymerization, showing promise in the development of anticancer agents. One such study discovered that methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate demonstrated significant antiproliferative activity towards human cancer cells by inhibiting tubulin accumulation and microtubule formation, inducing G2/M cell cycle arrest in HeLa cells (Minegishi et al., 2015).
Synthesis and Chemical Characterization
Several studies focus on the synthesis and chemical characterization of related quinolinone derivatives, highlighting the versatility and potential of these compounds in medicinal chemistry. For example, a novel synthesis protocol was developed for 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives using a one-pot C–C and C–N bond formation strategy, offering a simple, efficient, and eco-friendly approach for creating new pharmacologically relevant molecules (Yadav et al., 2020).
Potential Anticancer Agents
Research into the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents has been conducted, with some derivatives displaying promising cytotoxicity against breast cancer cell lines. These findings suggest the potential utility of quinolinone derivatives in developing novel anticancer drugs (Redda et al., 2010).
Fluorescence Derivatization Reagent
A study identified 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride as a highly sensitive fluorescence derivatization reagent for primary and secondary alcohols in high-performance liquid chromatography, showcasing the analytical chemistry applications of quinolinone derivatives (Yoshida et al., 1992).
Dopamine Antagonists
Another area of interest is the development of dopamine antagonists for neurological disorders. 8-(Methoxyphenyl)-1,2,3,4-tetrahydroisoquinolines were synthesized and found to be dopamine antagonists by in vitro dopamine receptor studies, although their in vivo evaluation did not indicate potential as antipsychotic agents (Ellefson et al., 1980).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-benzoyl-6-methoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-29-19-10-6-7-17(13-19)15-26-16-22(24(27)18-8-4-3-5-9-18)25(28)21-14-20(30-2)11-12-23(21)26/h3-14,16H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPSLEWMUBCDJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
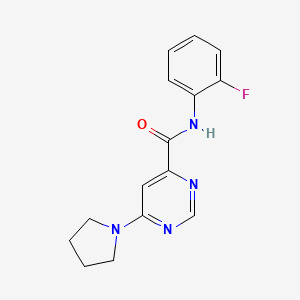
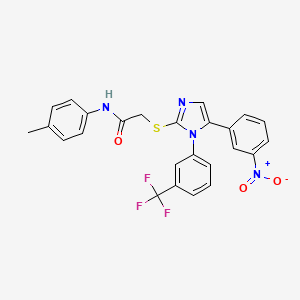
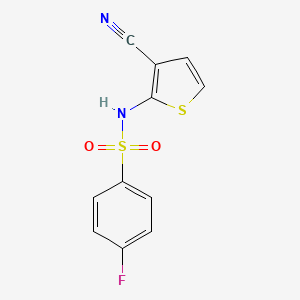
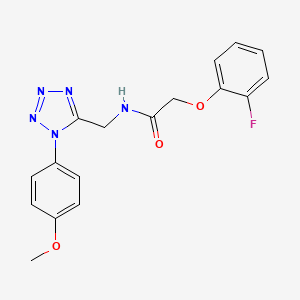
![2-fluoro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2846129.png)
![3-(3-(4-benzylpiperazine-1-carbonyl)phenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2846131.png)
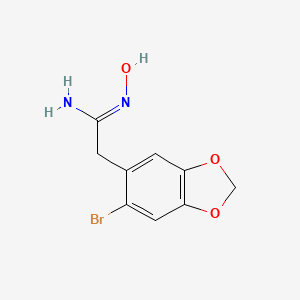



![N4-(4-fluorophenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2846141.png)
